1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Description
The compound “1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione” is a structurally complex molecule featuring three key components:
- A 2-methoxy-5-methylbenzenesulfonyl group: This aromatic sulfonyl substituent introduces steric and electronic effects due to the methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively.
- A piperidine ring: The six-membered nitrogen-containing heterocycle provides conformational flexibility and serves as a scaffold for sulfonyl group attachment. Piperidine derivatives are common in medicinal chemistry due to their bioavailability and metabolic stability.
- A 3-methylimidazolidine-2,4-dione moiety: This urea-derived heterocycle is known for its hydrogen-bonding capacity, which may enhance binding affinity in biological systems or influence crystallization behavior.
Properties
IUPAC Name |
1-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-12-4-5-14(25-3)15(10-12)26(23,24)19-8-6-13(7-9-19)20-11-16(21)18(2)17(20)22/h4-5,10,13H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOUECPEZLUHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s uniqueness, we compare it with structurally related sulfonyl-containing heterocycles from the literature. Key differences in substituents, core scaffolds, and functional groups are analyzed below.
Table 1: Structural and Functional Comparison
Key Findings
Sulfonyl Group Electronic Effects :
- The target compound’s 2-methoxy-5-methylbenzenesulfonyl group is more electron-withdrawing than the 4-methylbenzenesulfonyl (tosyl) group in ’s compound. This difference could increase the compound’s stability in acidic environments or alter its reactivity in nucleophilic substitutions .
- Compared to methylsulfonyl derivatives (), the aromatic sulfonyl group in the target compound may reduce solubility in polar solvents due to increased hydrophobicity .
Heterocyclic Core Influence: Piperidine (target compound) vs. Imidazolidinedione vs. thiadiazole (): The urea-like imidazolidinedione participates in stronger hydrogen bonding than the sulfur-rich thiadiazole, which may favor crystallization or protein binding .
The disordered methyl groups in ’s thiadiazole derivative highlight how steric bulk near sulfonyl groups can complicate crystallization, a factor that may apply to the target compound’s 5-methyl substituent .
Synthetic Considerations :
- The target compound’s synthesis likely involves sulfonylation of a piperidine precursor, analogous to ’s use of 4-toluenesulfonyl chloride under basic conditions. The methoxy and methyl groups may require protective strategies during synthesis .
Contradictions and Limitations
- The biological or industrial applications of the target compound remain speculative, as the evidence focuses on structural analogs without explicit pharmacological or material studies.
Biological Activity
The compound 1-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione , also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in research.
- Molecular Formula : C20H26N2O4S
- Molecular Weight : 390.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.
- Sulfonylation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides.
- Formation of Imidazolidine Ring : This is accomplished via condensation reactions involving appropriate precursors.
- Final Modifications : Additional functional groups are introduced to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in various physiological processes including acid-base balance and fluid secretion . Additionally, the imidazolidine structure may facilitate interactions with tubulin, potentially disrupting microtubule formation and leading to cell cycle arrest in cancer cells.
Antiproliferative Effects
Studies have shown that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives targeting tubulin have demonstrated IC50 values in the nanomolar range, indicating potent cytotoxic effects . The mechanism often involves inducing apoptosis through mitochondrial pathways and disrupting mitotic spindle formation.
Case Studies
- Breast Cancer Research : In a study focusing on breast cancer cells (MCF-7), compounds related to this structure were found to induce G2/M phase arrest and apoptosis. The immunofluorescence staining revealed that these compounds targeted tubulin effectively, leading to multinucleation—a hallmark of mitotic catastrophe .
- Neurological Applications : The compound has shown promise in targeting neurological pathways, potentially modulating neurotransmitter release or receptor activity. This could have implications for treating disorders such as depression or anxiety.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
| Study Focus | Findings | Implications |
|---|---|---|
| Antiproliferative Activity | Significant inhibition of cancer cell proliferation at low concentrations | Potential development of new cancer therapies |
| Mechanism Exploration | Disruption of microtubule dynamics leading to cell cycle arrest | Insights into treatment strategies for resistant cancer forms |
| Neurological Impact | Modulation of neurotransmitter systems | Possible therapeutic avenues for neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
